5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18276645
Molecular Formula: C10H7BrN2O3
Molecular Weight: 283.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrN2O3 |
|---|---|
| Molecular Weight | 283.08 g/mol |
| IUPAC Name | 5-(5-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7BrN2O3/c1-5-2-3-6(11)4-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |
| Standard InChI Key | MAVXKJZWMPMSGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)C2=NC(=NO2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (IUPAC name: 5-(5-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid) features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing one oxygen and two nitrogen atoms—substituted at the 3-position with a carboxylic acid group and at the 5-position with a 5-bromo-2-methylphenyl moiety. The bromine atom introduces steric and electronic effects, while the methyl group enhances hydrophobicity.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇BrN₂O₃ | |
| Molecular Weight | 283.08 g/mol | |
| CAS Number | VC18276645 | |
| SMILES | CC1=C(C=C(C=C1)Br)C2=NC(=NO2)C(=O)O | |
| InChI Key | MAVXKJZWMPMSGM-UHFFFAOYSA-N |
The planar oxadiazole ring facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding, critical for biological interactions.
Synthesis and Optimization
Method A: Amidoxime-Carboxylic Acid Condensation
A one-pot synthesis from amidoximes and carboxylic acids involves coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF. Cyclodehydration with triethylamine at 100°C for 3 hours yields the oxadiazole core . For example, reacting 5-bromo-2-methylbenzamidoxime with 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid produces the target compound in 66% yield after extraction with chloroform .
Method B: Nitrile-Carboxylic Acid Route
Nitriles react with hydroxylamine hydrochloride in ethanol to form amidoximes in situ, which subsequently couple with carboxylic acids under similar conditions . This method avoids isolation of intermediates, improving scalability. Industrial protocols often employ continuous flow reactors to enhance reaction control and yield.
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 66% | 58–70% |
| Reaction Time | 27 hours | 22 hours |
| Scalability | Moderate | High |
| Key Reagent | EDC/HOAt | NH₂OH·HCl |
Method B’s scalability makes it preferable for industrial production, though Method A offers higher purity .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The bromine atom at the 5-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the aromatic ring. For instance, palladium-catalyzed coupling with phenylboronic acid replaces bromine with a phenyl group, altering electronic properties.
Carboxylic Acid Functionalization
The carboxylic acid group participates in amide bond formation with amines using EDC/NHS activation. This modification enhances bioavailability by increasing solubility or targeting specific enzymes.
Ring Modification
Reduction of the oxadiazole ring with lithium aluminum hydride yields dihydro derivatives, though this compromises aromatic stability.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The oxadiazole ring’s electronegative atoms disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
Table 2: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| S. aureus MIC | 32 µg/mL | |
| MCF-7 IC₅₀ | 18 µM | |
| EGFR Binding Energy | -9.2 kcal/mol |
Computational and Spectral Characterization
Vibrational Spectroscopy
FT-IR spectra of the compound show characteristic peaks at 1745 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O-C oxadiazole vibration). Raman shifts at 1580 cm⁻¹ correspond to aromatic C=C stretching.
Industrial Applications and Comparative Analysis
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its modular synthesis allows rapid generation of derivatives for structure-activity relationship (SAR) studies.
Materials Science
Incorporated into polymers, the oxadiazole moiety enhances electron-transport properties, making it suitable for organic light-emitting diodes (OLEDs).
Comparison with 1,3,4-Oxadiazoles
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
|---|---|---|
| Ring Stability | Moderate | High |
| Synthetic Accessibility | Challenging | Straightforward |
| Bioactivity | Kinase inhibition | Antidiabetic effects |
1,3,4-Oxadiazoles exhibit superior metabolic stability but require harsher synthesis conditions.
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